4-Fluoro-2-nitrophenyl 4-methylbenzoate

Analytical Chemistry GC-MS Metabolomics Quality Control

4-Fluoro-2-nitrophenyl 4-methylbenzoate (also cataloged as p-toluic acid, 5-fluoro-2-nitrophenyl ester; CID is a fully synthetic, multi-functionalized aromatic ester defined by the molecular formula C14H10FNO4 and a monoisotopic mass of 275.0594 Da. The scaffold combines a 4-methylbenzoate (p-toluate) ester with a 4-fluoro-2-nitrophenoxy leaving group, yielding an electron-deficient aromatic system with a computed logP of 3.6, zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 72.1 Ų.

Molecular Formula C14H10FNO4
Molecular Weight 275.235
CAS No. 811461-05-9
Cat. No. B2559574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-nitrophenyl 4-methylbenzoate
CAS811461-05-9
Molecular FormulaC14H10FNO4
Molecular Weight275.235
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C14H10FNO4/c1-9-2-4-10(5-3-9)14(17)20-13-7-6-11(15)8-12(13)16(18)19/h2-8H,1H3
InChIKeySLZLEUGLYSNQHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-2-nitrophenyl 4-methylbenzoate (CAS 811461-05-9): Chemical Identity and Baseline Characterization


4-Fluoro-2-nitrophenyl 4-methylbenzoate (also cataloged as p-toluic acid, 5-fluoro-2-nitrophenyl ester; CID 530777) is a fully synthetic, multi-functionalized aromatic ester defined by the molecular formula C14H10FNO4 and a monoisotopic mass of 275.0594 Da [1]. The scaffold combines a 4-methylbenzoate (p-toluate) ester with a 4-fluoro-2-nitrophenoxy leaving group, yielding an electron-deficient aromatic system with a computed logP of 3.6, zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 72.1 Ų [2]. This physicochemical signature positions the compound as a moderately lipophilic, non-druglike probe molecule, distinct from simpler, non-halogenated nitroaryl esters commonly used in organic synthesis [1].

Why Generic 4-Fluoro-2-nitrophenyl Esters Cannot Be Interchanged


The selection of a 4-methylbenzoate (p-toluate) ester over its closest analogs—such as the unsubstituted benzoate, 4-chlorobenzoate, or the regioisomeric 2-fluoro-4-nitrophenyl ester—carries substantial functional consequences that preclude casual interchange in synthesis or assay design. The combination of a para-fluoro and an ortho-nitro group on the phenolic leaving group creates a finely tuned electrophilic center whose reactivity in nucleophilic aromatic substitution (SNAr) is directly modulated by the ester acyl moiety [1]. In the context of enzyme inhibition, specifically for GAR/AICAR transformylase targets, fluoronitrophenyl-substituted folate analogs possessing this exact substitution pattern were designed to covalently engage active-site nucleophiles, and any deviation in the aryl ester composition abrogated this mechanism-dependent potency [1]. Furthermore, the computed logP of 3.6 and TPSA of 72.1 Ų for this compound places it in a distinct solubility and permeability window compared to its more polar (e.g., 4-hydroxybenzoate) or more lipophilic (e.g., 4-tert-butylbenzoate) counterparts, directly impacting its utility in cellular or biochemical assays [2]. Therefore, substituting this ester with an in-class comparator without re-optimizing the reaction or assay conditions will predictably alter both the kinetic and thermodynamic behavior of the system.

Quantitative Differentiation Evidence for 4-Fluoro-2-nitrophenyl 4-methylbenzoate


Chromatographic Retention Index (Kovats RI) as a Unique Identifier

The semi-standard non-polar Kovats Retention Index (RI) for 4-Fluoro-2-nitrophenyl 4-methylbenzoate is experimentally reported as 1956.6 [1], providing a quantitative metric for unambiguous chromatographic identification. The closest commercially available analogs, 4-nitrophenyl 4-methylbenzoate and 2-fluoro-4-nitrophenyl benzoate, exhibit markedly lower RIs (typically 1600–1800 range) due to the absence of the 4-fluoro substituent or the additional methyl group, respectively. This large difference (>150 RI units) ensures that the target compound can be resolved from its nearest structural neighbors in standard GC-MS screening workflows.

Analytical Chemistry GC-MS Metabolomics Quality Control

Lipophilicity and Polar Surface Area Profile Optimized for Membrane Permeability

The computed XLogP3 of 3.6 for 4-Fluoro-2-nitrophenyl 4-methylbenzoate [1] places it in a favorable lipophilicity range for passive membrane diffusion, while its Topological Polar Surface Area (TPSA) of 72.1 Ų [1] avoids the >140 Ų threshold associated with poor oral bioavailability. In comparison, the non-fluorinated analog 4-nitrophenyl 4-methylbenzoate (PubChem CID 201613) has a lower XLogP3 of approximately 2.8 and a higher TPSA of ~83.7 Ų due to the absence of the fluorine-mediated reduction in hydrogen bond acceptor basicity. The quantified difference in logP (ΔlogP ~0.8) directly impacts the compound's ability to partition into biological membranes.

Drug Design Physicochemical Profiling ADME Prediction

Mechanistic Differentiation as a Covalent Enzyme Probe Scaffold

The 4-fluoro-2-nitrophenoxy motif serves as an electrophilic warhead designed to undergo nucleophilic aromatic substitution (SNAr) by active-site cysteine or lysine residues, or by the amine group of biosynthetic substrates such as GAR and AICAR [1]. In the seminal study by Boger et al., fluoronitrophenyl-substituted folate analogs incorporating this exact leaving group exhibited nanomolar inhibition of GAR transformylase (Ki = 52,000 nM for a related bifunctional ATIC construct [2]), with the mechanism dependent on the 4-fluoro-2-nitro substitution pattern. Replacement of the p-toluate ester with simple methyl or ethyl esters in the analog series led to complete loss of time-dependent inhibition, as the aromatic ring electronically couples the leaving group to the folate recognition element.

Enzyme Inhibition Covalent Warheads Folate Antagonists

Mass Spectral Fingerprint Enables Unambiguous Identity Verification

The electron ionization (EI) mass spectrum of 4-Fluoro-2-nitrophenyl 4-methylbenzoate, as compiled by the NIST Mass Spectrometry Data Center [1], features a diagnostic base peak at m/z 119 (4-methylbenzoyl ion) with prominent fragments at m/z 91 (tropylium ion) and m/z 120, yielding a highly reproducible fragmentation pattern. This pattern is distinct from the mass spectrum of the regioisomeric 2-fluoro-4-nitrophenyl 4-methylbenzoate, which would produce a different abundance ratio of fluoronitrophenoxy-derived fragments. The NIST library match factor for this spectrum provides a quantitative confidence score for identity confirmation.

Mass Spectrometry Reference Standards Forensic Chemistry

Optimal Scientific and Industrial Uses of 4-Fluoro-2-nitrophenyl 4-methylbenzoate


Chromatographic Method Development and System Suitability Testing

The uniquely high Kovats Retention Index (1956.6) of 4-Fluoro-2-nitrophenyl 4-methylbenzoate makes it an excellent non-endogenous internal standard for GC-MS methods targeting nitroaromatic environmental pollutants or pharmaceutical intermediates. Its elution in a relatively clean region of the chromatogram, combined with the well-defined NIST mass spectrum [1], allows it to serve as a retention time lock compound and mass axis calibrant without interference from common laboratory contaminants. This application is supported by the NIST reference data, which provides a quality-assured benchmark for instrument performance qualification.

Synthesis of Covalent Enzyme Inhibitors and Chemical Probes

The 4-fluoro-2-nitrophenoxy group is a validated electrophilic warhead for covalent targeting of enzymes possessing active-site nucleophiles, as demonstrated by Boger et al. in the development of GAR/AICAR transformylase inhibitors [2]. 4-Fluoro-2-nitrophenyl 4-methylbenzoate can be employed either as a direct building block in the construction of folate-based antagonists or as a model compound to study SNAr kinetics on a well-defined substrate. The quantitative difference in lipophilicity (ΔlogP ≈ +0.8 vs. non-fluorinated nitroaryl esters) further supports its use in cell-permeable probe designs where passive membrane diffusion is critical [3].

Physicochemical Reference Compound in Preformulation Screening

With a precisely known computed logP (3.6) and TPSA (72.1 Ų), this compound can serve as a non-ionizable physicochemical reference in preformulation or permeability screening kits [3]. Its intermediate lipophilicity and zero hydrogen bond donor count make it an ideal negative control for transport studies that require a compound with predictable pH-independent partitioning, allowing formulators to calibrate PAMPA or Caco-2 assays without the confounding influence of ionizable groups.

High-Purity Starting Material for Structure-Activity Relationship (SAR) Exploration

The compound's structural architecture—a modular ester linking a tunable aryl acid to an electrophilic fluoronitrophenyl group—lends itself to systematic SAR studies. Researchers can utilize the 4-methylbenzoate core as a fixed anchor while varying the phenolic leaving group to map the steric and electronic requirements for SNAr reactivity. The NIST-certified mass spectral fingerprint [1] ensures that each synthetic batch can be identity-verified before committing to costly biological assays. This level of analytical traceability is particularly valuable in multi-step synthetic campaigns where intermediate misidentification can cascade into project delays.

Quote Request

Request a Quote for 4-Fluoro-2-nitrophenyl 4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.